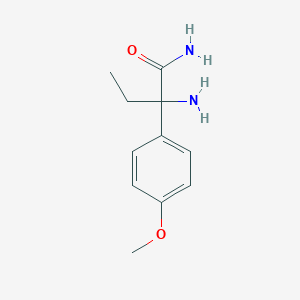

2-amino-2-(4-methoxyphenyl)butanamide

Description

BenchChem offers high-quality 2-amino-2-(4-methoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(4-methoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-11(13,10(12)14)8-4-6-9(15-2)7-5-8/h4-7H,3,13H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKQAWZMDBVREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture & Therapeutic Potential of 2-Amino-2-(4-methoxyphenyl)butanamide

Executive Summary

2-Amino-2-(4-methoxyphenyl)butanamide (CAS: 1184155-50-7) represents a specialized class of

This technical guide dissects the molecular architecture, synthesis, and potential applications of this scaffold in drug discovery, specifically within the context of peptidomimetics and enzyme inhibitor design .

Molecular Architecture & Structural Analysis

Structural Deconstruction

The molecule is an acyclic, achiral (if racemic) or chiral (if resolved) primary amide. Its core features include:

-

Quaternary Center (

-Carbon): The focal point of the molecule. The lack of an -

Lipophilic Side Chain (Ethyl): Provides steric bulk greater than a methyl group (alanine analog) but less than a benzyl group (phenylalanine analog), offering a precise probe for hydrophobic pockets.

-

Electronic Modulator (4-Methoxyphenyl): The para-methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This influences

stacking interactions and potential metabolic oxidation (O-demethylation). -

Hydrogen Bonding Network: The primary amide (

) and primary amine (

Stereochemistry

The presence of four distinct groups (Amine, Amide, Ethyl, 4-Methoxyphenyl) on the

-

Enantiomers:

- and -

Significance: In biological systems, the

-enantiomer typically mimics the natural L-amino acid configuration, while the

Physicochemical Profile

The following parameters are derived from structure-activity relationship (SAR) data for the class of

| Property | Value (Predicted/Experimental) | Implication |

| Molecular Formula | Core scaffold composition. | |

| Molecular Weight | 208.26 g/mol | Fragment-like, suitable for CNS penetration. |

| LogP (Lipophilicity) | ~1.2 – 1.8 | Optimal for membrane permeability; moderate solubility. |

| pKa (Amine) | ~8.5 – 9.2 | Predominantly protonated ( |

| pKa (Amide) | ~15 (Neutral) | Remains neutral; acts as H-bond donor/acceptor. |

| PSA (Polar Surface Area) | ~69 Ų | Favorable for blood-brain barrier (BBB) penetration (<90 Ų). |

| Rotatable Bonds | 4 | Limited flexibility due to quaternary center. |

Synthesis & Manufacturing Protocols

The synthesis of sterically hindered

Synthetic Pathway: Bucherer-Bergs Route

Reaction Logic:

-

Ketone Formation: 4'-Methoxypropiophenone is the starting material.

-

Hydantoin Ring Formation: Reaction with ammonium carbonate and potassium cyanide creates the hydantoin intermediate. The cyclic structure stabilizes the quaternary center.

-

Hydrolysis: Alkaline hydrolysis opens the ring to yield the free amino acid.

-

Amidation: Conversion of the carboxylic acid to the primary amide.

Detailed Protocol

Step 1: Synthesis of 5-ethyl-5-(4-methoxyphenyl)hydantoin

-

Reagents: 4'-Methoxypropiophenone (1.0 eq), (NH

) -

Solvent: 50% Ethanol/Water.

-

Conditions: Reflux at 60°C for 24 hours.

-

Workup: Cool to 0°C, acidify with HCl to pH 2. The hydantoin precipitates as a white solid. Filter and wash with cold water.

Step 2: Hydrolysis to 2-Amino-2-(4-methoxyphenyl)butanoic acid

-

Reagents: 3M NaOH (aq).

-

Conditions: Autoclave or high-temperature reflux (150°C) for 48 hours.

-

Workup: Neutralize to isoelectric point (pH ~6.5) to precipitate the zwitterionic amino acid.

Step 3: Amidation to 2-Amino-2-(4-methoxyphenyl)butanamide

-

Activation: React amino acid with Thionyl Chloride (SOCl

) in dry methanol to form the methyl ester hydrochloride. -

Ammonolysis: Treat the ester with saturated methanolic ammonia (NH

/MeOH) at room temperature for 24 hours. -

Purification: Recrystallization from Ethyl Acetate/Hexane.

Process Visualization

Figure 1: Step-wise synthesis via the Bucherer-Bergs hydantoin intermediate, ensuring high purity of the quaternary amino acid amide.

Pharmacological Applications[2][3]

The 2-amino-2-(4-methoxyphenyl)butanamide scaffold is a valuable tool in medicinal chemistry for conformational restriction .

Peptidomimetics & Helix Stabilization

In peptide design, replacing a natural amino acid (like Tyrosine or Phenylalanine) with this

-

Effect: Favors the formation of

-helices or -

Utility: Stabilizing short peptides to increase receptor affinity and proteolytic resistance.

Metabolic Stability

The absence of an

-

Racemization: The stereocenter cannot invert in vivo.

-

Transamination: Standard aminotransferases require an

-proton to form the ketimine intermediate. This molecule is immune to this degradation pathway, prolonging half-life (

Transport Inhibition (LAT1)

Structurally similar to L-Tyrosine and L-Phenylalanine, this molecule may act as a competitive substrate or inhibitor for the Large Neutral Amino Acid Transporter 1 (LAT1) .

-

Mechanism: The 4-methoxy group mimics the tyrosine hydroxyl (or ether), while the ethyl group occupies the hydrophobic pocket of the transporter, potentially locking it in an occluded state.

Mechanism of Action Diagram

Figure 2: Pharmacological impact of the scaffold, highlighting its role in stability and transport modulation.

References

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.

-

Paulsen, M. H., et al. (2016).[2] Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6, 66902-66910.

- Vogt, H., et al. (2007). The Bucherer-Bergs Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley.

-

PubChem. (2024). Compound Summary: 2-Amino-2-(4-methoxyphenyl)butanamide.[1] National Center for Biotechnology Information.[3]

Sources

Ionization Profile and Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)butanamide

The following is an in-depth technical guide on the ionization behavior and pKa values of 2-amino-2-(4-methoxyphenyl)butanamide .

CAS Registry Number: 1184155-50-7

Molecular Formula: C

Executive Summary

This guide details the acid dissociation constant (pKa) and ionization behavior of 2-amino-2-(4-methoxyphenyl)butanamide, a specialized

Based on structural analysis and Hammett linear free energy relationships (LFER) applied to the

Structural Analysis & Theoretical Framework

Chemical Structure

The molecule consists of a butanamide backbone with a quaternary carbon at the

-

A primary Amino group (

): The ionizable center. -

A 4-Methoxyphenyl group : An electron-rich aromatic system.

-

An Ethyl group : Providing lipophilicity and steric bulk.

-

An Amide group (

): Electron-withdrawing, non-ionizable at physiological pH.

Factors Influencing pKa

The basicity of the primary amine is modulated by three competing electronic effects:

-

-Amide Effect (Electron Withdrawal): The adjacent carbonyl group of the amide exerts a strong inductive electron-withdrawing effect (

-

Phenyl Ring Inductive Effect: The phenyl ring attached to the

-carbon acts as an electron sink relative to an alkyl chain, further reducing basicity (Glycinamide ~7.9 -

4-Methoxy Resonance Effect (Electron Donation): The para-methoxy group is a strong resonance donor (

). This donation increases electron density on the phenyl ring, which is inductively transmitted to the

Quantitative Estimation (Hammett Equation):

Using the base pKa of 2-amino-2-phenylbutanamide (

Ionization Behavior & Species Distribution

Understanding the ratio of ionized to neutral species is vital for formulation and extraction processes.

Henderson-Hasselbalch Profiling

Using the estimated pKa of 7.7:

| Environment | pH | Dominant Species | % Cationic ( | % Neutral ( | Solubility Implication |

| Gastric Fluid | 1.2 | Cationic | >99.9% | <0.1% | High Solubility |

| Intestinal Fluid | 6.5 | Cationic | 94% | 6% | Moderate Solubility |

| Blood/Cytosol | 7.4 | Mixed | 67% | 33% | Balanced (Permeability Window) |

| Basic Extraction | 10.0 | Neutral | 0.5% | 99.5% | Low Solubility (Organic Layer Extraction) |

Protonation Equilibrium Diagram

The following diagram illustrates the reversible protonation of the amine nitrogen.

Caption: Equilibrium shift between the protonated ammonium species (dominant in acid) and the neutral free base (dominant in alkali).

Experimental Protocols for pKa Determination

For precise validation in a drug development context, the following potentiometric titration protocol is recommended. This method is self-validating through the use of reference standards.

Materials

-

Analyte: >5 mg of 2-amino-2-(4-methoxyphenyl)butanamide (High purity).[]

-

Titrant: 0.1 M KOH (CO

-free). -

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Co-solvent: Methanol or Dioxane (only if water solubility < 0.5 mg/mL).

Potentiometric Titration Workflow

-

System Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.0, 7.0, 10.0) at 25°C.

-

Blank Titration: Titrate the background electrolyte (KCl) to determine the exact carbonate content and electrode response time.

-

Sample Preparation: Dissolve the compound in 20 mL of 0.15 M KCl/HCl. Ensure the starting pH is < 2.5 to fully protonate the amine.

-

Titration: Add 0.1 M KOH in micro-increments (e.g., 5

L). Record pH after stabilization (<0.1 mV drift/sec). -

Data Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection center).

Experimental Workflow Diagram

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Solubility & Formulation

-

Salt Selection: Due to the pKa of 7.7, this molecule will form stable salts with strong acids (HCl, H

SO -

Precipitation Risk: At pH > 8.0, the neutral form predominates. If the concentration exceeds the intrinsic solubility (

) of the neutral form, precipitation will occur. This is critical for IV formulation buffers.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH:

-

LogD

: Will be lower than LogP (intrinsic lipophilicity) because ~67% of the compound is ionized. -

Structure-Activity Relationship: The 4-methoxy group increases lipophilicity compared to the hydroxyl analog but decreases it compared to a chloro- analog.

References

-

PubChem. (n.d.).[2][3] 2-Amino-2-(4-methoxyphenyl)butanamide (Compound).[][4] National Library of Medicine. Retrieved February 18, 2026, from [Link]

-

Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved February 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanamide Derivatives. Retrieved February 18, 2026, from [Link]

Sources

Crystal Structure Analysis of 2-amino-2-(4-methoxyphenyl)butanamide: A Methodological Whitepaper for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties and biological activity. This guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel compound 2-amino-2-(4-methoxyphenyl)butanamide, from chemical synthesis to final crystallographic analysis. Presented as a holistic workflow, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and self-validating. By contextualizing the structural data, we bridge the gap between fundamental crystallography and its practical application in modern drug discovery, addressing critical aspects such as polymorphism, intermolecular interactions, and rational drug design.

Introduction: The Imperative for Atomic-Level Structural Insight

In the landscape of modern drug discovery, the path from a promising lead compound to a viable clinical candidate is paved with data. Among the most critical datasets is the high-resolution three-dimensional molecular structure, which provides unparalleled insight into a molecule's behavior. The target of this guide, 2-amino-2-(4-methoxyphenyl)butanamide, incorporates several key pharmacophoric features: a chiral center, an aromatic methoxy group common in bioactive molecules, and both hydrogen-bond donor (amine) and acceptor (amide) functionalities. These features suggest a high potential for specific, directed interactions with biological targets and a complex solid-state chemistry that can dictate its suitability as a drug substance.

X-ray crystallography remains the definitive method for determining atomic structure, providing unambiguous proof of molecular identity, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.[1][2] This information is not merely academic; it is directly actionable in drug development. It informs strategies for salt and co-crystal screening, aids in the identification and control of polymorphs, and provides the foundational data for structure-based drug design (SBDD).[3][4]

This whitepaper details the complete workflow for the analysis of 2-amino-2-(4-methoxyphenyl)butanamide, serving as a case study and a practical guide for analogous small molecules.

Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis can be undertaken, the target compound must be synthesized with high purity. The proposed synthesis is a multi-step process designed for clarity and yield, followed by rigorous spectroscopic confirmation to validate the molecular identity.

Proposed Synthetic Pathway

A plausible and robust method for synthesizing the target compound involves the amidation of a protected amino acid precursor. This approach ensures control over the stereochemistry and functional group manipulations.

Caption: Proposed synthetic route for 2-amino-2-(4-methoxyphenyl)butanamide.

Experimental Protocol: Synthesis

-

Boc-Protection: Dissolve 2-amino-2-(4-methoxyphenyl)butanoic acid in a suitable solvent (e.g., 1,4-dioxane/water). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃). Stir at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Activation & Amidation: The resulting Boc-protected acid is then subjected to an amidation reaction. A common and effective method is to use a coupling agent like dicyclohexylcarbodiimide (DCC) to form an active ester, which then reacts with an ammonia source.[5] Alternatively, direct ammonolysis can be achieved under controlled conditions.

-

Deprotection: The Boc-protected amide intermediate is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane to remove the Boc protecting group.

-

Purification: The final product is purified via column chromatography or recrystallization to achieve >98% purity, which is essential for successful single-crystal growth.

Protocol: Spectroscopic Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed.

-

¹H and ¹³C NMR: Provides information on the chemical environment of protons and carbons, confirming the connectivity of the molecular structure.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the amide.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[6]

Crystallization: The Gateway to Diffraction

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening various conditions. The presence of multiple hydrogen bonding groups in 2-amino-2-(4-methoxyphenyl)butanamide suggests a strong propensity for crystallization.

Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile) is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to supersaturation and crystal growth.

-

Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization. This is the premier technique for protein crystallization and is highly effective for small molecules as well.[7]

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is poorly soluble. Crystals form at the interface where slow mixing occurs.

Rationale for Solvent Selection

The choice of solvent is critical. Solvents that engage in hydrogen bonding (e.g., alcohols) can compete with the molecule's own hydrogen bonding network, potentially leading to different crystal forms (polymorphs). A screening process using a range of solvents with varying polarities is the most effective strategy.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can be performed.[1]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A single crystal is carefully mounted on a goniometer head, often cryo-cooled in a stream of nitrogen gas (e.g., at 100 K) to minimize radiation damage and thermal motion.

-

Data Collection: The crystal is rotated in a high-intensity X-ray beam. The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[1] The symmetry of the diffraction pattern reveals the crystal system and space group.

-

Data Processing: Specialized software is used to integrate the intensities of the thousands of measured reflections and apply corrections for experimental factors. This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the intensities are measured, but the phase information is lost.

-

Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between intensities to determine initial phase estimates, leading to a preliminary electron density map.

-

Model Building: An initial molecular model is built into the electron density map.

-

Refinement: The atomic coordinates and thermal parameters of the model are adjusted using a least-squares minimization process to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This iterative process continues until the model converges.

Structural Interpretation and Implications for Drug Development

The final refined crystal structure provides a wealth of information. The following data would be expected from a successful analysis of 2-amino-2-(4-methoxyphenyl)butanamide.

Hypothetical Crystallographic Data

The following table summarizes the type of data generated from a crystallographic experiment, presented here as a plausible, hypothetical result for the target compound.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₁H₁₆N₂O₂ | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 208.26 g/mol | Consistent with the molecular formula. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell.[1] |

| Space Group | P2₁/c | A common space group for chiral molecules, indicating a centrosymmetric packing of racemic pairs. |

| a, b, c (Å) | a=8.5, b=12.1, c=11.5 | Dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=105.2, γ=90 | Angles of the unit cell. |

| Volume (ų) | 1135 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A key indicator of the quality of the final model; lower is better. |

| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good model. |

Analysis of Intermolecular Interactions

The true power of crystallography lies in revealing the non-covalent interactions that define the solid state. For 2-amino-2-(4-methoxyphenyl)butanamide, one would meticulously analyze:

-

Hydrogen Bonding: The primary amino group (N-H donors) and the amide group (N-H donor and C=O acceptor) are expected to form a robust network of hydrogen bonds. These interactions are critical for crystal stability and can significantly impact solubility and dissolution rates. One might observe dimers formed via amide-amide hydrogen bonds or extended chains linking molecules throughout the lattice.[8][9]

-

π-π Stacking: The methoxyphenyl ring could engage in stacking interactions with neighboring rings, contributing to the overall packing energy.

-

Van der Waals Forces: These weaker forces, involving the ethyl group and other parts of the molecule, fill the remaining space and contribute to the density of the crystal.

Implications in a Pharmaceutical Context

-

Polymorphism: Does the molecule crystallize in different forms under different conditions? Each polymorph is a distinct solid-state entity with its own unique properties (e.g., melting point, solubility, stability). Crystallography is the only technique that can definitively identify and characterize different polymorphs.[2]

-

Solubility and Bioavailability: The strength of the intermolecular interactions in the crystal lattice must be overcome for the drug to dissolve. A structure with extremely strong hydrogen bonding might exhibit lower solubility. This knowledge allows for targeted formulation strategies or the design of salts/co-crystals to disrupt this packing and improve dissolution.

-

Rational Drug Design: The determined conformation of the molecule in the solid state can provide clues about its low-energy, bioactive conformation. When co-crystallized with its target protein, the precise binding mode is revealed, highlighting the key interactions responsible for its activity and guiding the design of more potent and selective analogs.[4][7]

Conclusion

The structural analysis of 2-amino-2-(4-methoxyphenyl)butanamide, as outlined in this guide, represents a critical path in the preclinical development of a new chemical entity. It is a multi-disciplinary effort that combines synthetic chemistry, analytical spectroscopy, and the powerful technique of X-ray diffraction. The resulting atomic-resolution model is not an endpoint but a starting point for informed decision-making in medicinal chemistry, formulation science, and intellectual property protection. By adhering to a rigorous, self-validating workflow, researchers can unlock the structural secrets of a molecule and accelerate its journey from the laboratory to the clinic.

References

-

Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9). Retrieved from [Link]

-

Maharramov, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- Google Patents. (n.d.). CN105198768B - A kind of synthetic method of 2 amino-butanamide.

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal. Available at: [Link]

-

Maharramov, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl. AVESİS. Available at: [Link]

-

PubChem. (n.d.). 4-amino-2-ethyl-N-(3-methoxyphenyl)butanamide. Retrieved from [Link]

-

ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Available at: [Link]

-

Gurbanov, A. V., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ChemBK. (2024). Butanamide, 2-amino-,(2S)-. Retrieved from [Link]

-

Babine, R. E., & Bleckman, T. M. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

-

Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Retrieved from [Link]

-

Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

Al-Ostath, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

-

Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. migrationletters.com [migrationletters.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of α,α-Disubstituted Amino Amides

This guide provides a comprehensive exploration of the chemical properties of α,α-disubstituted amino amides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Their unique structural features, arising from the presence of a quaternary carbon atom at the α-position, impart distinct reactivity and conformational constraints that are highly valuable in the design of novel therapeutics and functional biomolecules.

Introduction: The Significance of Steric Hindrance and Conformational Rigidity

α,α-Disubstituted amino amides are derivatives of α,α-disubstituted amino acids, which are non-proteinogenic amino acids where the α-hydrogen is replaced by an additional substituent.[1] This seemingly simple modification has profound consequences for the molecule's chemical behavior and three-dimensional structure. The presence of two substituents at the α-carbon introduces significant steric hindrance, which in turn restricts the conformational freedom around the α-carbon.[1][2] This inherent rigidity is a key attribute exploited in drug design to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[3][4]

Furthermore, the incorporation of these sterically hindered amino acid derivatives into peptides can induce and stabilize specific secondary structures, such as helices and turns, and increase resistance to enzymatic degradation by proteases.[5][6] This guide will delve into the core chemical properties of α,α-disubstituted amino amides, providing insights into their synthesis, reactivity, and the conformational behavior that underpins their utility in modern medicinal chemistry.

Synthetic Strategies for Accessing α,α-Disubstituted Amino Amides

The construction of the sterically demanding quaternary α-carbon of α,α-disubstituted amino amides presents a synthetic challenge.[3][4] However, several robust methods have been developed to access these valuable building blocks.

The Strecker Synthesis: A Classic Approach

A modification of the classic Strecker amino acid synthesis provides a direct route to α,α-disubstituted amino acids, which can then be converted to the corresponding amides.[7][8] This method involves the reaction of a ketone with an amine (or ammonia) and a cyanide source, typically followed by hydrolysis of the resulting α-aminonitrile.[9][10]

Experimental Protocol: Strecker Synthesis of an α,α-Disubstituted Amino Acid

-

Imine Formation: A ketone is reacted with an amine (e.g., ammonia or a primary amine) in a suitable solvent to form an imine intermediate.[9] The removal of water, often facilitated by a dehydrating agent, drives the equilibrium towards imine formation.

-

Cyanide Addition: A cyanide source, such as hydrogen cyanide or a cyanide salt, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[7]

-

Hydrolysis: The α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the α,α-disubstituted amino acid.[9]

-

Amide Formation: The resulting amino acid can be converted to the desired amino amide through standard peptide coupling reactions.

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

Technical Whitepaper: Pharmacophore Exploration of 4-Methoxyphenyl Butanamide Derivatives

Executive Summary

The

This technical guide provides a comprehensive analysis of the molecule's structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways. It is designed for researchers seeking to optimize this scaffold for drug discovery campaigns targeting hyperpigmentation disorders or neuropathic pain.

Chemical Foundation & SAR Analysis

Molecule Identity:

Pharmacophoric Deconstruction

The molecule functions as a bioisostere for several natural products, including capsaicinoids and tyrosine derivatives. Its activity is governed by three distinct structural domains:

| Domain | Structural Feature | Biological Function |

| Head Group | 4-Methoxyphenyl ( | Mimics the tyrosine phenol ring; the methoxy group acts as a hydrogen bond acceptor and prevents rapid oxidation compared to a free phenol. |

| Linker | Amide Bond ( | Provides hydrogen bond donor/acceptor sites critical for protein binding (e.g., Serine proteases or Tyrosinase active sites). |

| Tail | Butyl Chain ( | Confers lipophilicity ( |

Therapeutic Vector A: Melanogenesis Inhibition

The primary application of 4-methoxyphenyl amides is the inhibition of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Action

Tyrosinase is a copper-containing metalloenzyme that catalyzes the oxidation of L-Tyrosine to L-DOPA and subsequently to Dopaquinone.

-

Substrate Mimicry: The 4-methoxyphenyl group structurally mimics L-Tyrosine.

-

Competitive Inhibition: The molecule binds to the active site but cannot be easily oxidized due to the methylation of the para-oxygen, effectively stalling the enzymatic turnover.

-

Data Insight: Derivatives with a 4-methoxy group often show superior stability compared to 4-hydroxy variants, though sometimes lower immediate potency. However, metabolic demethylation in vivo can release the active phenol species locally.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the melanogenesis cascade by the inhibitor.

Figure 1: Mechanism of Tyrosinase inhibition. The amide derivative competes with L-Tyrosine for the copper-active site, preventing Dopaquinone formation.

Therapeutic Vector B: TRPV1 Modulation (Analgesia)

The butanamide chain renders this molecule a structural analog of Capsaicin (8-methyl-N-vanillyl-6-nonenamide).

Mechanism: The "Short-Chain" Effect

-

TRPV1 Agonism: The amide linker and aromatic head are essential for binding to the Vanilloid Receptor 1 (TRPV1).

-

Desensitization: While capsaicin (C9 tail) is a potent agonist causing burning pain followed by desensitization, shortening the tail to a butyl group (C4) typically reduces pungency while retaining the ability to modulate the channel.

-

Therapeutic Utility: These "non-pungent" analogs are investigated for neuropathic pain relief, as they can desensitize nociceptors without the intense initial irritation of capsaicin.

TRPV1 Activation Workflow

Figure 2: TRPV1 modulation pathway. Ligand binding induces calcium influx, triggering a refractory period (desensitization) that results in analgesia.

Validated Synthetic Protocols

To ensure reproducibility and high purity, two distinct synthetic routes are recommended.

Method A: Schotten-Baumann Acylation (High Throughput)

Best for: Rapid synthesis of gram-scale quantities.

Reagents:

- -Anisidine (1.0 eq)

-

Butanoyl Chloride (1.1 eq)[1]

-

Triethylamine (

) or Pyridine (1.2 eq) -

Dichloromethane (DCM) (Solvent)[1]

Protocol:

-

Preparation: Dissolve

-anisidine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Add -

Addition: Add butanoyl chloride (11 mmol) dropwise over 15 minutes. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.[1]

(to remove acid), then Brine.[2] -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water.[1]

Method B: EDC/HOBt Coupling (Green/Sensitive)

Best for: Derivatives with acid-sensitive functional groups.

Reagents:

Protocol:

-

Activation: Dissolve butyric acid in DMF. Add EDC and HOBt. Stir for 30 mins at RT to form the active ester.

-

Coupling: Add

-anisidine. Stir for 12-18 hours at RT. -

Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and LiCl solution.

Synthetic Workflow Diagram

Figure 3: Decision tree for synthetic routes. Route A is preferred for simple derivatives; Route B for complex analogs.

Analytical Characterization Data

Expected spectroscopic values for validation:

| Technique | Parameter | Expected Value | Assignment |

| 1H NMR | 9.92 (s, 1H) | Amide -NH (broad, solvent dependent) | |

| 7.45 (d, 2H) | Aromatic H (ortho to amide) | ||

| 6.85 (d, 2H) | Aromatic H (ortho to methoxy) | ||

| 3.78 (s, 3H) | Methoxy | ||

| 2.30 (t, 2H) | |||

| 1.70 (m, 2H) | |||

| 0.98 (t, 3H) | Terminal Methyl | ||

| IR | 3290 | N-H Stretch | |

| 1650-1660 | C=O[3][4] Stretch (Amide I) | ||

| 1240 | C-O Stretch (Ether) |

References

-

Tyrosinase Inhibition

- Title: Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics.

- Source: N

-

URL:[Link]

-

TRPV1 Modulation

- Title: Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1)

- Source: ACS Chemical Neuroscience / PubMed.

-

URL:[Link]

-

Cytotoxicity Studies

- Title: Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide deriv

- Source: PubMed Central.

-

URL:[Link]

-

Synthetic Methodology (Schotten-Baumann)

- Title: Synthesis of Butanamide, N-phenyl- Protocol.

-

Source: BenchChem Technical Support.[1]

-

Green Synthesis

Sources

In-Depth Technical Guide: Elucidating the Potential Biological Activity of 2-amino-2-(4-methoxyphenyl)butanamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 2-amino-2-(4-methoxyphenyl)butanamide. Due to the limited currently available data on this specific molecule, this document leverages established methodologies for characterizing structurally related compounds, particularly substituted phenethylamines. By outlining a systematic approach encompassing computational modeling, in vitro assays, and in vivo studies, this guide serves as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and other new chemical entities. The protocols and strategies detailed herein are designed to ensure scientific rigor and generate reproducible, high-quality data, thereby accelerating the drug discovery and development process.

Introduction and Structural Rationale

2-amino-2-(4-methoxyphenyl)butanamide belongs to the broad class of substituted phenethylamines, organic compounds featuring a phenethylamine core structure.[1] The defining characteristic of this class is a phenyl ring connected to an amino group via a two-carbon sidechain.[1] Variations in substituents on the phenyl ring, sidechain, or amino group give rise to a wide array of pharmacological activities.[1] Many substituted phenethylamines are psychoactive drugs, acting as central nervous system stimulants, hallucinogens, or entactogens.[1]

The structure of 2-amino-2-(4-methoxyphenyl)butanamide, with its 4-methoxy substitution on the phenyl ring, suggests a potential interaction with monoaminergic systems, a common feature of methoxy-substituted phenethylamines.[2] These compounds are known to interact with serotonin, dopamine, and norepinephrine transporters and receptors.[2][3] For instance, many methoxyphenethylamines with substitutions at the 2- and 5-positions of the phenyl ring are serotonin 5-HT2A receptor agonists and exhibit psychedelic properties.[2] Therefore, a primary focus of this guide will be the evaluation of the subject compound's effects on these key neurotransmitter systems.

In Silico ADMET Profiling

Prior to embarking on extensive and resource-intensive laboratory experiments, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial first step.[4] Computational ADMET modeling allows for the early identification of potential pharmacokinetic and toxicological issues, thereby reducing the risk of late-stage drug development failure.[4][5] Various software tools and online platforms are available for predicting a compound's drug-likeness and potential liabilities.[4] This early assessment helps to prioritize resources for the most promising candidates.[4]

Table 1: Key In Silico ADMET Parameters and Their Significance

| Parameter | Significance in Drug Discovery |

| Absorption | Predicts the extent and rate of drug entry into the bloodstream. |

| Distribution | Estimates how a drug is distributed throughout the body's tissues and fluids. |

| Metabolism | Foresees the biotransformation of the drug by enzymes, primarily in the liver. |

| Excretion | Predicts the pathways and rate of elimination of the drug and its metabolites from the body. |

| Toxicity | Assesses the potential for adverse effects and identifies potential safety concerns early on. |

In Vitro Assessment of Biological Activity

In vitro assays provide the first experimental evidence of a compound's biological activity and are essential for determining its mechanism of action at the molecular level. For a compound with the structural characteristics of 2-amino-2-(4-methoxyphenyl)butanamide, the primary focus of in vitro testing should be on its interaction with monoamine transporters and receptors.

Monoamine Transporter Interaction Assays

High-affinity monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) are critical targets for many psychoactive compounds.[3] These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signaling.[6] Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse and subsequent downstream effects.

2.1.1. Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific transporter. These assays utilize a radiolabeled ligand that is known to bind to the target transporter. The test compound is then introduced to compete with the radioligand for binding.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture: Utilize human embryonic kidney (HEK) cells transfected to express the human SERT, DAT, or NET.

-

Cell Preparation: On the day of the experiment, wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

-

Incubation: Incubate the cells with a constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT, or [3H]-nisoxetine for NET) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

2.1.2. Neurotransmitter Uptake Inhibition Assays

These assays directly measure the ability of a compound to block the uptake of neurotransmitters into cells expressing the corresponding transporter.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Use transporter-transfected HEK cells as described above.[6]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or a vehicle control.[3]

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine).[3]

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.[6]

G Protein-Coupled Receptor (GPCR) Activation Assays

Many substituted phenethylamines are known to be agonists or antagonists at various GPCRs, particularly serotonin receptors like 5-HT2A.[7][8]

2.2.1. Calcium Flux Assays

Activation of certain GPCRs, such as the 5-HT2A receptor, leads to an increase in intracellular calcium levels. Calcium flux assays measure this change in real-time.

Experimental Protocol: Calcium Flux Assay

-

Cell Culture: Use cells stably expressing the target GPCR (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[9]

-

Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal response (EC50 value).[9]

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters.[10] Inhibition of these enzymes can lead to increased neurotransmitter levels. Bioluminescent assays are a sensitive and efficient method for measuring MAO activity.[11]

Experimental Protocol: MAO-Glo™ Assay

-

Reaction Setup: In a multi-well plate, combine the MAO enzyme (MAO-A or MAO-B), a luminogenic MAO substrate, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Detection: Add a Luciferin Detection Reagent to stop the MAO reaction and initiate a light-producing reaction.[11]

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: A decrease in luminescence compared to the control indicates MAO inhibition. Calculate the IC50 value.

Caption: A typical in vitro screening workflow for a novel psychoactive compound.

In Vivo Assessment of Biological Activity

In vivo studies are essential to understand the overall pharmacological effects of a compound in a living organism.[12] These studies provide insights into a compound's behavioral effects, pharmacokinetics, and potential therapeutic applications. Phenotypic drug discovery, which relies on observing changes in animal behavior, is a powerful approach for identifying compounds with novel mechanisms of action.[13][14]

Rodent Behavioral Assays

A battery of behavioral assays in rodents can be used to characterize the psychostimulant, reinforcing, and rewarding properties of a novel compound.[15]

Table 2: Key In Vivo Behavioral Assays and Their Endpoints

| Assay | Primary Endpoint(s) | Potential Interpretation |

| Locomotor Activity | Horizontal and vertical movement | Measures stimulant or sedative effects.[15] |

| Conditioned Place Preference (CPP) | Time spent in drug-paired chamber | Assesses rewarding or aversive properties.[15] |

| Drug Discrimination | Lever pressing on the drug-appropriate lever | Evaluates subjective effects similar to known drugs.[12] |

| Self-Administration | Rate of drug infusions | Measures reinforcing properties and abuse potential.[15] |

Microdialysis

Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This provides a direct measure of a compound's effect on neurotransmitter release and reuptake.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex).

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Express the results as a percentage change from baseline neurotransmitter levels.

Caption: A streamlined workflow for the in vivo characterization of a novel compound.

Synthesis and Characterization

While the primary focus of this guide is on biological evaluation, a brief overview of a potential synthetic route for 2-amino-2-(4-methoxyphenyl)butanamide and related butanamides is relevant. A general method for synthesizing 2-amino-butanamides involves the amination of a 2-chlorobutanoyl chloride intermediate, which can be prepared from 2-chlorobutyric acid.[16] The synthesis of N-substituted butanamides often involves a multi-step process starting from a protected 4-aminobutanoic acid, followed by amide coupling and deprotection.[17] The structural confirmation of the final compound would be achieved through standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[18][19]

Conclusion and Future Directions

The systematic approach outlined in this technical guide provides a robust framework for the comprehensive evaluation of the potential biological activity of 2-amino-2-(4-methoxyphenyl)butanamide. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently characterize the pharmacological profile of this and other novel chemical entities. The data generated from these studies will be critical for determining the compound's mechanism of action, therapeutic potential, and safety profile, ultimately guiding decisions on its further development as a potential therapeutic agent. Future research should also explore the synthesis and evaluation of related analogs to establish structure-activity relationships (SAR) and optimize for desired pharmacological properties.

References

-

Wikipedia. (2023, December 29). Substituted phenethylamine. Retrieved from [Link]

-

Singh, S., & Kumar, A. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(11), 861-880. Retrieved from [Link]

-

Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 691. Retrieved from [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

-

Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Retrieved from [Link]

-

Lee, H. C., Lee, S. Y., Kim, J. H., & Kim, H. S. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Psychopharmacology, 237(10), 3049-3061. Retrieved from [Link]

-

ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF. Retrieved from [Link]

-

Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved from [Link]

-

Wikipedia. (2023, November 11). Substituted methoxyphenethylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Translational In Vivo Assays in Behavioral Biology. PMC. Retrieved from [Link]

-

Kinser, R. (2019). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. Retrieved from [Link]

-

Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 569-577. Retrieved from [Link]

-

Shao, L., Campbell, U., Fang, K., Powell, A. N., Campbell, J. E., Jones, P. G., ... & Spear, K. L. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(6), 1093-1101. Retrieved from [Link]

-

PsychoGenics. (n.d.). Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Retrieved from [Link]

-

Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Advances in Pharmacology, 93, 243-274. Retrieved from [Link]

-

Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]

-

Parnham, M. J., & Nijkamp, F. P. (1998). Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. Arzneimittelforschung, 48(10), 987-992. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]

- Google Patents. (n.d.). CN105198768B - A kind of synthetic method of 2 amino-butanamide.

-

Ali, S., Saeed, A., Abbas, N., Shahid, M., & Seo, S. Y. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1803. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 5. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 8. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. promega.com [promega.com]

- 12. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery [escholarship.org]

- 14. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN105198768B - A kind of synthetic method of 2 amino-butanamide - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-2-(4-methoxyphenyl)butanamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-2-(4-methoxyphenyl)butanamide (CAS: 1184155-50-7), a privileged

Unlike simple

Key Process Features

-

Scalability: Designed for multi-gram to kilogram batches.

-

Atom Economy: Direct conversion of the nitrile intermediate to the amide, avoiding the acid-ester-amide protection/deprotection cycle.

-

Safety: Integrated cyanide management and exotherm control strategies.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the quaternary center via nucleophilic addition of cyanide to the ketimine generated in situ from 4'-methoxypropiophenone.

Figure 1: Retrosynthetic logic prioritizing the Strecker pathway for direct amide access.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-2-(4-methoxyphenyl)butanenitrile (Strecker Reaction)

Objective: Formation of the quaternary

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4'-Methoxypropiophenone | 164.20 | 1.0 | Substrate |

| Ammonium Chloride | 53.49 | 2.0 | Ammonia Source/Buffer |

| Sodium Cyanide | 49.01 | 1.2 | Nucleophile |

| Ammonia (7N in MeOH) | 17.03 | 5.0 | Solvent/Reagent |

| Methanol | 32.04 | - | Co-solvent |

Step-by-Step Methodology

-

Preparation (Safety Critical): Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is immediately available.

-

Charging: To a pressure-rated glass vessel (e.g., heavy-wall pressure tube or autoclave), add 4'-methoxypropiophenone (1.0 equiv) and Ammonium Chloride (2.0 equiv).

-

Solvation: Add 7N Ammonia in Methanol (5-10 volumes relative to ketone mass). Stir until the ketone is dissolved.

-

Activation: Add Sodium Cyanide (1.2 equiv) in a single portion. Note: NaCN dissolves slowly.

-

Reaction: Seal the vessel and heat to 55–60 °C for 24–48 hours.

-

Mechanism Check: The elevated temperature and sealed environment prevent ammonia loss, favoring the imine formation which is the rate-limiting step for ketones.

-

-

Work-up:

-

Cool the reaction to room temperature.[1]

-

Cyanide Destruction: Carefully pour the mixture into a stirring solution of 10% NaOCl (bleach) and NaOH (pH > 10) to quench unreacted cyanide (oxidative destruction). Stir for 1 hour.

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Washing: Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

-

Purification: The crude aminonitrile is often an oil that solidifies upon standing. Recrystallize from Ethanol/Hexane if necessary, or proceed directly to hydrolysis if purity is >90% by HPLC.

Protocol B: Controlled Hydrolysis to 2-Amino-2-(4-methoxyphenyl)butanamide

Objective: Selective hydration of the nitrile to the amide without over-hydrolysis to the carboxylic acid. Mechanism: Acid-catalyzed hydration via the imidic acid intermediate.

Materials & Stoichiometry

| Reagent | Role | Conditions |

| Aminonitrile (from Step A) | Substrate | Solid/Oil |

| Sulfuric Acid (Conc. 98%) | Reagent/Solvent | 3-5 mL per gram of substrate |

| Ammonium Hydroxide (28%) | Neutralization | q.s. to pH 8-9 |

| Ice/Water | Quench | Excess |

Step-by-Step Methodology

-

Acid Charge: Place Concentrated H2SO4 in a round-bottom flask. Cool to 0–5 °C using an ice bath.

-

Addition: Add the Aminonitrile portion-wise to the stirring acid.

-

Exotherm Alert: The addition is exothermic. Maintain internal temperature < 20 °C to prevent decomposition or over-hydrolysis.

-

-

Reaction:

-

Once addition is complete, remove the ice bath.

-

Stir at Room Temperature (20–25 °C) for 12–18 hours.

-

Monitoring: Monitor by TLC or HPLC. The nitrile peak (approx. 2230 cm⁻¹ IR) should disappear. If reaction is sluggish, warm gently to 40 °C, but do not exceed 50 °C to avoid acid formation.

-

-

Quench & Isolation:

-

Pour the viscous reaction mixture slowly onto crushed ice (approx. 10x weight of acid).

-

Neutralization: Slowly add NH4OH (or 50% NaOH) with vigorous stirring, keeping the temperature < 20 °C, until pH reaches 8–9. The product typically precipitates as a white solid at this stage.

-

-

Filtration: Filter the solid precipitate.

-

Purification: Wash the cake with cold water. Recrystallize from Isopropanol or Ethanol/Water to obtain the pure amide.

Process Safety & Hazard Management

Cyanide Handling (Step A)

-

Engineering Controls: All weighing and handling of NaCN must occur in a certified fume hood.

-

pH Control: Never allow NaCN to contact acid. The reaction mixture in Step A is buffered by ammonia (basic), preventing HCN evolution.

-

Waste: All aqueous waste from Step A must be treated with bleach (NaOCl) at pH > 10 before disposal to oxidize cyanide to cyanate.

Exotherm Control (Step B)

-

The hydration of nitriles in conc. H2SO4 is highly exothermic.

-

Scale-up Rule: For batches >50g, use a jacketed reactor with active cooling. Add the nitrile as a solution in a minimal amount of glacial acetic acid if the solid addition is difficult to meter.

Analytical Validation

Expected Data for 2-Amino-2-(4-methoxyphenyl)butanamide:

-

Physical State: White to off-white crystalline solid.[2]

-

IR (ATR):

-

3300–3400 cm⁻¹ (Primary Amide N-H stretch, doublet).

-

1660–1690 cm⁻¹ (Amide C=O stretch).

-

Absence of 2230 cm⁻¹ (Nitrile).

-

-

1H NMR (400 MHz, DMSO-d6):

- 7.3–7.4 (d, 2H, Ar-H).

- 6.9–7.0 (d, 2H, Ar-H).

- 6.8–7.2 (br s, 2H, CONH2).

- 3.75 (s, 3H, OCH3).

- 2.0–2.2 (br s, 2H, NH2 - amine).

- 1.8–2.0 (m, 2H, CH2 of ethyl group).

- 0.7–0.8 (t, 3H, CH3 of ethyl group).

References

-

Strecker Synthesis Overview

-

Nitrile Hydrolysis Method

-

Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry.[9] (Contextual grounding for H2SO4 hydrolysis).

-

-

Scalable Alpha-Amino Amide Synthesis

- Target Molecule Identification

Sources

- 1. US3061628A - Process and preparation of amino nitriles and acetic acids - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ijmrd.in [ijmrd.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 10. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]

Strecker synthesis conditions for 2-amino-2-(4-methoxyphenyl)butanamide

Abstract & Scope

This technical guide details the synthesis of 2-amino-2-(4-methoxyphenyl)butanamide , a privileged scaffold in medicinal chemistry often found in analgesic and anticonvulsant development. Unlike the synthesis of simple amino acids, the preparation of

This protocol utilizes a modified Strecker Synthesis to generate the intermediate

Target Molecule Profile:

-

IUPAC Name: 2-amino-2-(4-methoxyphenyl)butanamide

-

Molecular Weight: 208.26 g/mol

-

Key Structural Features: Quaternary

-carbon, primary amine, primary amide, electron-rich aromatic ring.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two distinct phases.[1][2] The steric bulk of the ethyl group and the electron-donating nature of the 4-methoxy group on the ketone precursor (4-methoxypropiophenone) require optimized conditions to drive the equilibrium toward the aminonitrile.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic pathway from ketone precursor to target amino amide.[1][2]

Experimental Protocol

Phase 1: Synthesis of 2-amino-2-(4-methoxyphenyl)butanenitrile

Objective: Convert 4-methoxypropiophenone to the

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7][8] | Role |

| 4-Methoxypropiophenone | 1.0 | Substrate |

| Ammonium Chloride ( | 2.0 | Amine Source / Buffer |

| Sodium Cyanide ( | 2.0 | Cyanide Source |

| Ammonium Hydroxide (25% aq) | 4.0 | Solvent / Equilibrium Driver |

| Methanol (MeOH) | Solvent | Co-solvent for solubility |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (2.0 equiv) in a mixture of ammonium hydroxide (4.0 equiv) and methanol (ratio 1:1 v/v).

-

Substrate Addition: Add 4-methoxypropiophenone (1.0 equiv) to the reaction mixture.

-

Note: The ketone may not dissolve immediately. Vigorous stirring is essential.

-

-

Cyanide Addition (SAFETY CRITICAL): Carefully add sodium cyanide (2.0 equiv) to the mixture.

-

Safety: Perform this step in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.

-

-

Reaction: Seal the flask tightly (or use a pressure tube if available to retain ammonia). Stir at 40–50°C for 24–48 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane). The ketone spot should disappear.

-

-

Workup:

-

Purification: The crude aminonitrile is often an oil or low-melting solid. If necessary, purify via flash column chromatography (Silica gel, Gradient: 10% -> 30% EtOAc in Hexanes).

Phase 2: Chemoselective Hydrolysis to the Amide

Objective: Hydrolyze the nitrile group (-CN) to the primary amide (-CONH2) without converting it to the carboxylic acid.

Method: Rigid Acid Catalysis (Ritter-type conditions). Basic hydrolysis (

Materials

| Reagent | Role |

| Substrate | |

| Sulfuric Acid ( | Reagent & Solvent |

| Ice/Water | Quenching agent |

| Ammonium Hydroxide ( | Neutralization |

Step-by-Step Procedure

-

Setup: Place conc.

(approx. 3 mL per gram of nitrile) in a round-bottom flask. Cool to 0–5°C in an ice bath. -

Addition: Add the

-aminonitrile portion-wise to the stirring acid. Ensure the temperature does not spike above 20°C.-

Observation: The mixture may become viscous.

-

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 10–18 hours .

-

Quenching: Pour the reaction mixture slowly onto crushed ice .

-

Neutralization: Carefully basify the solution to pH ~9-10 using conc. Ammonium Hydroxide or 50% NaOH solution .

-

Caution: This is highly exothermic. Add base slowly with external cooling.

-

-

Isolation:

-

The product often precipitates as a white/off-white solid upon neutralization. Filter the solid.

-

If no precipitate forms, extract with Dichloromethane (DCM) (3x).

-

-

Purification: Recrystallize from Ethanol/Water or Isopropanol .

Analytical Validation

Confirm the identity of 2-amino-2-(4-methoxyphenyl)butanamide .

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | 3300-3400 cm⁻¹ : Primary Amine/Amide N-H stretches (doublets).1660-1690 cm⁻¹ : Amide C=O stretch (strong).2200 cm⁻¹ : Absence of Nitrile peak (confirms conversion). |

| ¹H NMR (DMSO-d₆) | |

| Mass Spectrometry | [M+H]⁺ = 209.13 . Look for loss of |

Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Safety & Hazards (Cyanide Management)

-

Cyanide Hazard: NaCN releases highly toxic HCN gas upon contact with acid. NEVER mix the Phase 1 waste streams directly with the Phase 2 acidic waste.

-

Waste Disposal:

-

Cyanide Waste: Treat aqueous cyanide waste with bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate before disposal.

-

Acid Waste: Neutralize separately.

-

References

-

Strecker, A. (1850).[1][16][17] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

-

Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795–2828. Link

- Corson, B. B., et al. (1941). "Alpha-Amino Acids from Ketones". Journal of Organic Chemistry, 6, 39-44. (Foundational work on ketone Strecker conditions).

-

Shaikh, N. S., et al. (2006). "Sulfuric acid catalyzed hydrolysis of alpha-aminonitriles". Tetrahedron Letters, 47, 3033-3035. (Protocol for Nitrile -> Amide).[18][19][5][16][20]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 7. sciforum.net [sciforum.net]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. atlantis-press.com [atlantis-press.com]

- 10. CN105198768B - A kind of synthetic method of 2 amino-butanamide - Google Patents [patents.google.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. medschoolcoach.com [medschoolcoach.com]

- 13. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]

- 17. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

Application Note: Optimized Derivatization of 2-amino-2-(4-methoxyphenyl)butanamide for GC-MS Analysis

Abstract

The analysis of

Introduction & Chemical Strategy

The Analytical Challenge

Direct injection of AMB into a GC-MS system is not recommended due to two primary factors:

-

Polarity: The primary amine (

) and primary amide ( -

Thermal Instability: At GC inlet temperatures (

), underivatized

The Derivatization Strategy: Silylation

To render AMB volatile and stable, active hydrogens on the amine and amide groups must be replaced with trimethylsilyl (TMS) groups.[1][2]

Steric Considerations:

AMB possesses a quaternary

The Solution: We utilize BSTFA + 1% TMCS in Pyridine .

-

BSTFA: The primary silyl donor.

-

TMCS: A catalyst that increases the silyl donor strength (Lewis acid character).

-

Pyridine: Acts as a solvent and an acid scavenger (neutralizing HCl formed from TMCS), driving the reaction to completion.

Reaction Mechanism

The expected major product is the

Figure 1: Reaction scheme for the silylation of AMB targeting the Bis-TMS derivative.

Materials and Reagents

| Component | Grade/Specification | Function |

| Target Analyte | AMB (>98% Purity) | Analytical Standard |

| Derivatization Reagent | BSTFA + 1% TMCS | Silylation Agent |

| Solvent | Anhydrous Pyridine (99.8%) | Solvent & Acid Scavenger |

| Internal Standard | Eicosane ( | Quantitation Reference |

| Drying Agent | Nitrogen ( | Solvent Evaporation |

| Vials | Amber silanized glass vials (2 mL) | Reaction Vessel |

Experimental Protocol

Sample Preparation Workflow

Critical Step: Moisture is the primary cause of failure. Ensure all glassware and solvents are strictly anhydrous.

-

Stock Solution: Prepare a 1 mg/mL stock of AMB in Methanol.

-

Aliquot: Transfer 50

of stock into a silanized GC vial. -

Internal Standard: Add 10

of Internal Standard solution (e.g., Eicosane, 100 -

Dry: Evaporate to complete dryness under a gentle stream of

at room temperature. Do not apply heat during drying to avoid degrading the underivatized amine.

Derivatization Reaction[1][3]

-

Reconstitution: Add 50